Bis(2-methylprop-2-en-1-yl) benzene-1,4-dicarboxylate
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Overview
Description
Bis(2-methylprop-2-en-1-yl) benzene-1,4-dicarboxylate is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylprop-2-en-1-yl) benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with 2-methylprop-2-en-1-ol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or distillation to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(2-methylprop-2-en-1-yl) benzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Bis(2-methylprop-2-en-1-yl) benzene-1,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Bis(2-methylprop-2-en-1-yl) benzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes or receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2-methylstyryl)-benzene: This compound has a similar structure but different functional groups.
Methyl isoeugenol: Another compound with similar reactivity but different applications.
1-Bromo-2-(2-methylprop-1-en-1-yl)benzene: Shares structural similarities but differs in its chemical behavior.
Uniqueness
Bis(2-methylprop-2-en-1-yl) benzene-1,4-dicarboxylate is unique due to its specific ester functional groups and the potential for diverse chemical reactions. Its versatility in various applications, from synthetic chemistry to industrial production, sets it apart from other similar compounds.
Properties
CAS No. |
2985-54-8 |
---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
bis(2-methylprop-2-enyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C16H18O4/c1-11(2)9-19-15(17)13-5-7-14(8-6-13)16(18)20-10-12(3)4/h5-8H,1,3,9-10H2,2,4H3 |
InChI Key |
ZKEFXLOLQXTTIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC(=O)C1=CC=C(C=C1)C(=O)OCC(=C)C |
Origin of Product |
United States |
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